An In-depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate
An In-depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-(methylamino)benzoate is a substituted anthranilic acid ester of significant interest in the field of medicinal chemistry and drug development. Its structural features, comprising a chlorinated benzene ring, a methylamino group, and a methyl ester, make it a versatile building block for the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a key intermediate in pharmaceutical research and development. The primary Chemical Abstracts Service (CAS) number for this compound is 59455-35-5 , with an alternative CAS number of 55150-07-7 also being referenced in some chemical databases.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. While extensive experimental data for Methyl 5-chloro-2-(methylamino)benzoate is not widely published, its key properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 59455-35-5 | [2] |
| Alternative CAS Number | 55150-07-7 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [2] |
| Appearance | Likely a solid or oil | [2] |
| General Class | N-Substituted Anthranilate Ester | [2] |
Chemical Structure
The chemical structure of Methyl 5-chloro-2-(methylamino)benzoate is fundamental to its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of Methyl 5-chloro-2-(methylamino)benzoate.
Synthesis of Methyl 5-chloro-2-(methylamino)benzoate
The synthesis of Methyl 5-chloro-2-(methylamino)benzoate can be approached through several synthetic routes, typically starting from readily available substituted benzoic acids. A plausible and efficient method involves a two-step process starting from 2-amino-5-chlorobenzoic acid.
Step 1: Esterification of 2-amino-5-chlorobenzoic acid
The initial step is the esterification of the carboxylic acid group of 2-amino-5-chlorobenzoic acid to form Methyl 2-amino-5-chlorobenzoate. This is a standard transformation in organic synthesis.
Step 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate
The subsequent step involves the selective methylation of the amino group. This can be achieved using various methylating agents. A common laboratory-scale procedure would involve the use of a methylating agent in the presence of a base to neutralize the acid formed during the reaction.
Experimental Protocol
Herein, we propose a general experimental workflow based on established chemical principles:
Step 1: Esterification of 2-amino-5-chlorobenzoic acid
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To a solution of 2-amino-5-chlorobenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-amino-5-chlorobenzoate.
Step 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate
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Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).
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Add a base (e.g., sodium hydride or potassium carbonate) to the solution to deprotonate the amino group.
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Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture at a controlled temperature.
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Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
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Quench the reaction carefully with water.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure Methyl 5-chloro-2-(methylamino)benzoate.
Caption: Proposed synthetic workflow for Methyl 5-chloro-2-(methylamino)benzoate.
Applications in Drug Development
Substituted anthranilates are a well-established class of intermediates in the pharmaceutical industry.[4][5] Their inherent structural features allow for the construction of various heterocyclic systems that form the core of many drug molecules.
Precursor to Quinolone Antibacterials
Anthranilic acid and its derivatives are known precursors in the biosynthesis and chemical synthesis of quinolone and quinolinone structures.[3][6] These heterocyclic scaffolds are central to a major class of antibacterial agents. The general synthetic strategy involves the condensation of an anthranilate derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. The substituents on the anthranilate ring, such as the chloro and methylamino groups in the title compound, can be strategically chosen to modulate the biological activity and pharmacokinetic properties of the final quinolone drug.
Intermediate in the Synthesis of Benzodiazepines
A structurally related compound, 5-Chloro-2-(methylamino)benzophenone, is a key intermediate in the synthesis of several benzodiazepine drugs, including diazepam (Valium).[7] The synthesis involves the methylation of 2-amino-5-chlorobenzophenone. This highlights the importance of the 5-chloro-2-(methylamino)phenyl moiety as a pharmacophore in central nervous system-acting drugs. While not a direct precursor, Methyl 5-chloro-2-(methylamino)benzoate could potentially be converted to the corresponding benzophenone through reactions such as a Friedel-Crafts acylation, thus serving as an early-stage intermediate in benzodiazepine synthesis.
Potential Role in the Synthesis of Antidiabetic Drugs
A notable application of a closely related compound is in the synthesis of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide).[8][9] A key fragment of the glyburide molecule is derived from 5-chloro-2-methoxybenzoic acid. A patent describes a process for preparing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, a precursor to glyburide, starting from methyl 5-chloro-2-methoxybenzoate.[10] This underscores the utility of chloro-substituted benzoic acid derivatives in the synthesis of complex pharmaceutical agents. Given the structural similarities, it is plausible that Methyl 5-chloro-2-(methylamino)benzoate could be explored as an intermediate for novel antidiabetic agents or other therapeutic molecules.
Caption: Potential applications of Methyl 5-chloro-2-(methylamino)benzoate in drug discovery.
Spectroscopic Data
While specific, experimentally obtained spectra for Methyl 5-chloro-2-(methylamino)benzoate were not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylamino protons, and the methyl ester protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (around 6.5-8.0 ppm). The N-methyl group would be a singlet, and the O-methyl group of the ester would also be a singlet, both in the upfield region of the spectrum.
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¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm. The N-methyl and O-methyl carbons would be the most upfield signals.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1700-1730 cm⁻¹. There would also be characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and methyl groups, and the C-Cl bond.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-chloro-2-(methylamino)benzoate. Based on the safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 5-chloro-2-(methylamino)benzoate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for its use as a building block in the synthesis of various pharmacologically active molecules, including potential antibacterial, central nervous system-acting, and antidiabetic agents. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new and improved therapeutics. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted and holds promise for future advancements in medicinal chemistry.
References
-
Synthesis of a quinolone library from ynones - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Retrieved January 5, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Retrieved January 5, 2026, from [Link]
-
Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. (n.d.).
-
The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pharma API Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]
-
5-Chloro-2-(methylamino)benzoic acid | C8H8ClNO2 | CID 12511324 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [guidechem.com]
- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 10. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]


